molecular formula C26H45NO21 B164665 Gangliotetraose CAS No. 75645-24-8

Gangliotetraose

Cat. No. B164665
CAS RN: 75645-24-8
M. Wt: 707.6 g/mol
InChI Key: HCXIEPLIUZXCMD-NLFJORDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gangliotetraose (Gg4) is a tetrasccharide that exhibits major components including GM1 and its sialylated derivatives . It is a pivotal remedy for ganglioside deficiency ailments, such as GM2-gangliosidosis and Tay-Sachs disease .


Synthesis Analysis

The synthesis of glucosylceramide is the first step for the Golgi synthesis of complex gangliosides. The removal of the glucosylceramide synthase leads to total deletion of glycosphingolipids and gangliosides .


Molecular Structure Analysis

The molecular formula of Gangliotetraose is C26H45NO21 .


Chemical Reactions Analysis

Gangliotetraose is involved in key neural functions for the complex gangliosides of the brain . It plays a role in modulating neuronal processes, including the activity of neurotrophin-dependent receptor signaling, the flux of calcium through the plasma membrane, and stabilizing the correct conformation of proteins .


Physical And Chemical Properties Analysis

The molecular formula of Gangliotetraose is C26H45NO21, with an average mass of 707.630 Da and a mono-isotopic mass of 707.248413 Da .

Scientific Research Applications

Role in Neuronal Differentiation

Gangliotetraose, a family of gangliosides, plays a significant role in neuronal differentiation. Its increased presence during neurite outgrowth suggests its involvement in process extension, arborization, and possibly synaptogenesis. This hypothesis is supported by studies on neuroblastoma cell lines and primary neuronal cultures, where gangliotetraose gangliosides, particularly GM1, regulate calcium flux across the nuclear membrane, crucial for axonogenesis and neuronal development (Ledeen et al., 1998).

Impact on Neuroprotection

Research on knockout mice lacking gangliotetraose gangliosides revealed their essential role in brain function and neuroprotection. These animals showed increased susceptibility to seizures and neuronal apoptosis, highlighting the neuroprotective role of gangliotetraose gangliosides, especially GM1, in regulating nuclear calcium flux (Wu et al., 2005).

Cytoprotective Modulation

Gangliotetraose gangliosides are also present in various intracellular pools, including the nuclear envelope. They play a crucial role in cytoprotective modulation, particularly in cultured neurons lacking these gangliosides, which are highly vulnerable to calcium-induced apoptosis. This indicates the importance of gangliotetraose gangliosides in calcium regulation and cytoprotection (Ledeen & Wu, 2006).

Quantification and Analysis Methods

Gangliotetraose gangliosides have been quantified in various studies, enhancing the understanding of their presence in different biological contexts. For example, techniques involving cholera toxin B-subunits and neuraminidase have been used to measure GM1 and other gangliotetraose-type gangliosides at the picomole level (Wu & Ledeen, 1988).

Neurotrophic Properties

Gangliotetraose gangliosides have demonstrated neurotrophic effects, aiding neuronal differentiation and supporting neuron growth. These effects have been observed in various neuroblastoma cell lines and primary neuronal cultures, indicating their broad functional impact (Ledeen et al., 1990).

Safety And Hazards

Gangliotetraose is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research on gangliosides is likely to take future directions to capitalize on the impressive progress to date . The therapeutic potential represented by the oligosaccharide chain of GM1 ganglioside for the treatment of neurodegenerative diseases is being explored .

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXNTNLTPUNRL-BBKMPEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997085
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

CAS RN

75645-24-8
Record name Gangliotetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
678
Citations
G Wu, R Ledeen - Analytical biochemistry, 1988 - Elsevier
A procedure is described for assay of GM1 and other gangliotetraose-type gangliosides at the picomole level. The gangliosides are adsorbed onto polystyrene microwells and treated …
Number of citations: 102 www.sciencedirect.com
T Izumi, T Ogawa, H Koizumi, Y Fukuyama - Pediatric neurology, 1993 - Elsevier
The normal developmental profiles of cerebrospinal fluid (CSF) gangliosides were examined from the neonatal period to adolescence, using 1 ml of clinically available CSF, by the thin-…
Number of citations: 17 www.sciencedirect.com
H Wiegandt - New comprehensive biochemistry, 1985 - Elsevier
… fucose may occur in 2-position of terminal galactose of the gangliotetraose (see Table 3.2). … the ganglio-series, ie, gangliotriaose (tri), gangliotetraose (tet) and gangliopentaose (pent). G …
Number of citations: 340 www.sciencedirect.com
G Wu, ZH Lu, J Wang, Y Wang, X Xie… - Journal of …, 2005 - Soc Neuroscience
… Among the several gangliotetraose molecular forms that … epileptogenesis in the above gangliotetraose-null KO mouse. … in which the above-mentioned gangliotetraose-null KO mouse …
Number of citations: 123 www.jneurosci.org
T Izumi, T Ogawa, H Koizumi, Y Fukuyama - Pediatric neurology, 1993 - Elsevier
… We found low levels of CSF gangliotetraose-series gangliosides in patients with West … method [9], low levels of gangliotetraose-series gangliosides and their abnormal compositional …
Number of citations: 18 www.sciencedirect.com
H Ito, H Ishida, M Kiso - Journal of Carbohydrate Chemistry, 2001 - Taylor & Francis
… A new family (α-series) of gangliosides, which have in common one sialic acid residue α(2→6)-linked to the N-acetylgalactosamine (GalNAc) moiety of the gangliotetraose core structure…
Number of citations: 14 www.tandfonline.com
A Hasegawa, T Nagahama, M Kiso - Carbohydrate research, 1992 - Elsevier
Mammals, birds, amphibians, and teleost fish all have similar brain gangliosides. These gangliosides are of the ganglio-series with predominantly, gangliotetraose, Po-Gal-(1+ 3)-fl-D-…
Number of citations: 22 www.sciencedirect.com
CJ Wikstrand, DC Longee, RE McLendon, GN Fuller… - Cancer research, 1993 - AACR
… The isolation and characteriza tion of gangliotetraose series gangliosides has been described (17, 19, 20). Monosialo- and oligosialoganglioside …
Number of citations: 33 aacrjournals.org
L Svennerholm - Progress in brain research, 1994 - Elsevier
Publisher Summary Gangliosides are complex glycosphingolipid containing sialic acid. The designations suggested of these lipid is based on the findings that brain tissue contained …
Number of citations: 158 www.sciencedirect.com
H Wiegandt - … , and Mucopolysaccharides of the Nervous System …, 1972 - Springer
… saccharide containing gangliotetraose substituted either with one mole of fucose, the gangl io-fucopentaose, or one mole sial ic acid. Upon paper chromatography the latter compound …
Number of citations: 11 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.